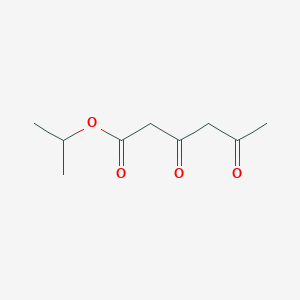![molecular formula C13H14N2O3 B14304152 N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide CAS No. 113516-72-6](/img/structure/B14304152.png)
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H14N2O3. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a piperidine ring and an acetamide group, making it a valuable building block for synthesizing more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide typically involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or acetic acid. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma
Uniqueness
N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a unique combination of properties that make it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
113516-72-6 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
N-[4-(2,6-dioxopiperidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)14-10-4-2-9(3-5-10)11-6-7-12(17)15-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17,18) |
InChI-Schlüssel |
ILXMNWYVBPEHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
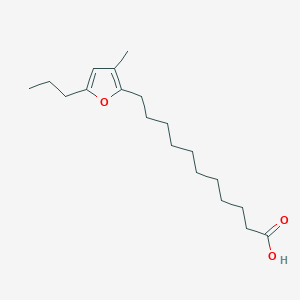
borane](/img/structure/B14304097.png)
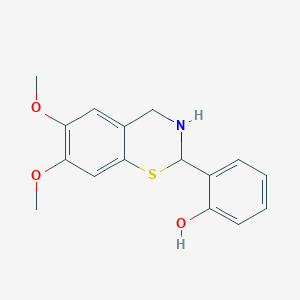

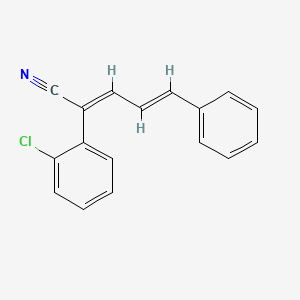
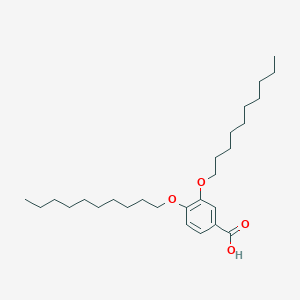
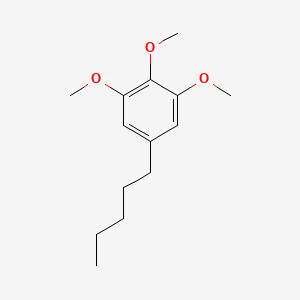
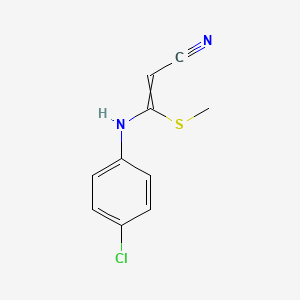
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
